The synthesis of 2-(N-Methyl-N-butylamino)ethylamine typically involves the reaction of N-methyl-N-butylamine with ethylene oxide. The process can be outlined as follows:
In industrial settings, high-pressure reactors may be utilized to maximize production efficiency, ensuring that the desired compound is obtained in high purity.
The molecular structure of 2-(N-Methyl-N-butylamino)ethylamine can be described using several structural representations:
CCCCN(C)CCN
InChI=1S/C7H18N2/c1-3-4-6-9(2)7-5-8/h3-8H2,1-2H3
BCHCXIHUKWIMHC-UHFFFAOYSA-N
The structure consists of a central ethylene group flanked by two amine substituents, which significantly influence its chemical reactivity and biological interactions. The presence of both a butyl and a methyl group provides steric hindrance that can affect the compound's ability to interact with biological targets.
The chemical reactivity of 2-(N-Methyl-N-butylamino)ethylamine includes various transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to serve as a precursor or intermediate in the synthesis of more complex molecules.
The mechanism of action for 2-(N-Methyl-N-butylamino)ethylamine involves its interaction with specific molecular targets such as enzymes or receptors. As a ligand, it can bind to these targets, modulating their activity and leading to various biological effects. This interaction is crucial for understanding its potential applications in pharmacology and biochemistry.
The physical and chemical properties of 2-(N-Methyl-N-butylamino)ethylamine are critical for its application in various fields:
These properties influence its behavior in biological systems and industrial applications, providing insights into its handling and usage.
2-(N-Methyl-N-butylamino)ethylamine finds applications across multiple scientific domains:
Its diverse applications underscore its significance in both research and industrial contexts, making it a valuable compound in modern chemistry.
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.: 73491-34-6